molecular formula C25H25F2NO5 B10902113 Methyl 4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10902113
M. Wt: 457.5 g/mol
InChI Key: DKOGPNZUFNCHMI-UHFFFAOYSA-N
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Description

Methyl 4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a quinoline derivative, and a difluorophenoxy moiety

Preparation Methods

The synthesis of Methyl 4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluorophenoxy group: This step typically involves nucleophilic substitution reactions where the difluorophenoxy group is introduced to the furan ring.

    Synthesis of the quinoline derivative: The quinoline core can be synthesized through various methods, including the Pfitzinger reaction or Skraup synthesis.

    Coupling of the furan and quinoline moieties: This step often involves the use of coupling reagents such as EDCI or DCC to form the final ester linkage

Chemical Reactions Analysis

Methyl 4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like m-CPBA.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to form alcohols using reducing agents such as NaBH4.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The difluorophenoxy group can interact with hydrophobic pockets in proteins, while the quinoline moiety can intercalate with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Similar compounds include:

Methyl 4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25F2NO5

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H25F2NO5/c1-13-21(24(30)31-4)23(22-17(28-13)10-25(2,3)11-18(22)29)20-8-6-15(33-20)12-32-19-7-5-14(26)9-16(19)27/h5-9,23,28H,10-12H2,1-4H3

InChI Key

DKOGPNZUFNCHMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)COC4=C(C=C(C=C4)F)F)C(=O)OC

Origin of Product

United States

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